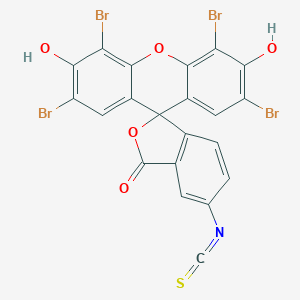
5-(Octadecylthiocarbamoylamino)fluorescein
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Fluorescence-Guided Surgery
5-(Octadecylthiocarbamoylamino)fluorescein, a derivative of fluorescein, is explored in the context of fluorescence-guided surgery. Fluorescein sodium, a related compound, is used for visualizing malignant brain tumors during surgery. Its ability to be visualized under a special filter system helps surgeons distinguish between tumor and normal brain tissue (Schwake et al., 2015).
Analytical Chemistry
In analytical chemistry, derivatives of fluorescein, similar to 5-(Octadecylthiocarbamoylamino)fluorescein, are used for the quantification of specific compounds in biological samples. For instance, 5-(bromomethyl)fluorescein has been employed for measuring γ-(cholesteryloxy)butyric acid in biological matrices (Mukherjee Ps & Karnes Ht, 1996).
Neurosurgical Applications
Fluorescein and its derivatives are pivotal in neurosurgery, especially in the treatment of neoplastic and vascular lesions. Microscope-integrated fluorescence modules utilizing fluorescein sodium, a compound related to 5-(Octadecylthiocarbamoylamino)fluorescein, are crucial in differentiating tumor tissue from normal tissue during surgical procedures (Rey-Dios & Cohen-Gadol, 2013).
Ophthalmology
In ophthalmology, fluorescein and its derivatives are used for diagnosing various ocular conditions. For example, fluorescein angiography, employing compounds like 5-(Octadecylthiocarbamoylamino)fluorescein, is a standard imaging modality for studying retinal vasculature and identifying neovascularization (Nagiel et al., 2015).
Photophysical Characterization
Fluorescein compounds are also significant in photophysical studies. They are used for understanding light-induced reactions and properties of molecules, which is essential in fields like photobiology and photochemistry (Boga et al., 2004).
Direcciones Futuras
While specific future directions for 5-(Octadecylthiocarbamoylamino)fluorescein are not mentioned in the available literature, the field of fluorescence- and image-guided surgery is rapidly evolving . Developments in novel molecular fluorophores, laser speckle contrast imaging, and augmented reality show promise in clinical adoption . These advancements could potentially involve the use of compounds like 5-(Octadecylthiocarbamoylamino)fluorescein.
Propiedades
IUPAC Name |
1-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-octadecylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50N2O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-40-38(47)41-28-18-21-32-31(25-28)37(44)46-39(32)33-22-19-29(42)26-35(33)45-36-27-30(43)20-23-34(36)39/h18-23,25-27,42-43H,2-17,24H2,1H3,(H2,40,41,47) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUZGLNSFGBBJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=S)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215860 | |
| Record name | 5-(Octadecylthiocarbamoylamino)fluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
658.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Octadecylthiocarbamoylamino)fluorescein | |
CAS RN |
65603-18-1 | |
| Record name | 5-(Octadecylthiocarbamoylamino)fluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065603181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Octadecylthiocarbamoylamino)fluorescein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(5-Fluoresceinthiocarbamoyl)octadecylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-1-[4-(2-thienyl)phenyl]-1-ethanone](/img/structure/B149378.png)




![4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol](/img/structure/B149396.png)
![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)




![2-[(1E)-1,3-Butadien-1-yl]aniline](/img/structure/B149416.png)
